molecular formula C3H9NO2S B1228015 2-Aminoethylmethyl sulfone CAS No. 49773-20-8

2-Aminoethylmethyl sulfone

Cat. No. B1228015
CAS RN: 49773-20-8
M. Wt: 123.18 g/mol
InChI Key: SDNXQWUJWNTDCC-UHFFFAOYSA-N
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Description

2-Aminoethylmethyl sulfone is a chemical compound with the molecular formula C3H9NO2S . It has an average mass of 123.174 Da and a monoisotopic mass of 123.035400 Da .


Molecular Structure Analysis

The molecular structure of 2-Aminoethylmethyl sulfone consists of 9 Hydrogen atoms, 3 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 1 Sulfur atom . The molecule is characterized by a sulfonyl (SO2) functional group attached to two carbon substituents .


Physical And Chemical Properties Analysis

2-Aminoethylmethyl sulfone has a density of 1.2±0.1 g/cm3, a boiling point of 307.9±25.0 °C at 760 mmHg, and a flash point of 140.0±23.2 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds . The compound has a polar surface area of 69 Å2 and a molar volume of 102.8±3.0 cm3 .

Safety and Hazards

2-Aminoethylmethyl sulfone may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

Sulfones, including 2-Aminoethylmethyl sulfone, are highly versatile building blocks in organic synthesis and have various applications in fields ranging from pharmaceuticals to materials science . Recent developments in the field of sustainable sulfone synthesis have focused on novel or improved methodologies utilizing solvents recommended by the Chem . Future directions may include further exploration of these sustainable synthesis methods and the development of new applications for sulfones.

properties

IUPAC Name

2-methylsulfonylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO2S/c1-7(5,6)3-2-4/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNXQWUJWNTDCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80198035
Record name 2-Aminoethylmethyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80198035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminoethylmethyl sulfone

CAS RN

49773-20-8
Record name 2-(Methylsulfonyl)ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49773-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminoethylmethyl sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049773208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminoethylmethyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80198035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary use of 2-Aminoethylmethyl sulfone in the context of the provided research?

A1: While 2-Aminoethylmethyl sulfone itself isn't extensively discussed in the provided papers, its significance lies in its role as a key intermediate in the synthesis of Apremilast [, , ]. Apremilast, a phosphodiesterase 4 (PDE-4) inhibitor, is a medication used to treat inflammatory conditions like psoriasis [].

Q2: How is 2-Aminoethylmethyl sulfone incorporated into the synthesis of Apremilast?

A2: The papers highlight the synthesis of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine, a crucial precursor to Apremilast [, , ]. This chiral compound, containing the 2-Aminoethylmethyl sulfone moiety, is then reacted with 3-N-acetylaminophthalic anhydride to yield Apremilast [].

Q3: Are there alternative synthetic routes to Apremilast that don't involve 2-Aminoethylmethyl sulfone?

A3: The provided research primarily focuses on synthetic routes utilizing 2-Aminoethylmethyl sulfone or its derivatives [, , ]. Alternative synthetic pathways might exist but aren't detailed in these papers.

Q4: The research mentions a chiral (S)-isomer of the Apremilast precursor. What is the significance of this chirality?

A4: Chirality often plays a crucial role in drug activity and selectivity. While the papers don't explicitly detail the reasons for using the (S)-isomer, it's likely chosen for optimal binding to the target (PDE-4) or to enhance the pharmacological properties of Apremilast [, ].

Q5: One paper mentions co-immobilizing enzymes to improve the synthesis of (R)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine. What is the advantage of this approach?

A5: Co-immobilization of the enzymes involved in the synthesis, specifically amine transaminases, l-amino acid oxidase, and catalase, allows for a more efficient reaction []. This is attributed to enhanced co-substrate channeling and faster removal of hydrogen peroxide, ultimately leading to a significant reduction in co-substrate requirement (down to 0.1 mol%) and improved efficiency [].

Q6: What are the potential implications of developing more efficient synthetic routes to Apremilast, as highlighted in the research?

A6: More efficient synthetic routes, like those employing co-immobilized enzymes [], could lead to:

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